![molecular formula C12H18O3 B13063608 Methyl 1-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13063608.png)
Methyl 1-oxospiro[4.5]decane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-oxospiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxospiro[4.5]decane-2-carboxylate typically involves the reaction of spirocyclic ketones with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-oxospiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 1-oxospiro[4.5]decane-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 1-oxospiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxospiro[4.5]decane-2-carboxylate: Similar in structure but differs in the position of the oxo group.
8-oxa-2-azaspiro[4.5]decane: Contains an oxygen and nitrogen atom in the spirocyclic ring.
2,8-diazaspiro[4.5]decan-1-one: Contains two nitrogen atoms in the spirocyclic ring and is known for its inhibitory activity against receptor interaction protein kinase 1 (RIPK1).
Uniqueness
Methyl 1-oxospiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
methyl 4-oxospiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-5-8-12(10(9)13)6-3-2-4-7-12/h9H,2-8H2,1H3 |
Clave InChI |
SRCBRCIOOWOQHA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2(C1=O)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


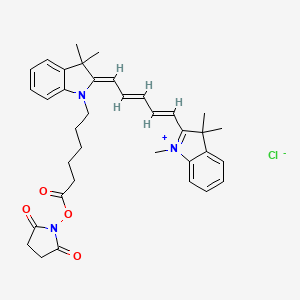
![2-[Benzyl(cyano)amino]ethan-1-OL](/img/structure/B13063533.png)
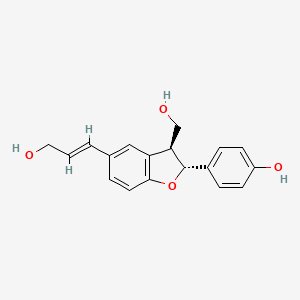
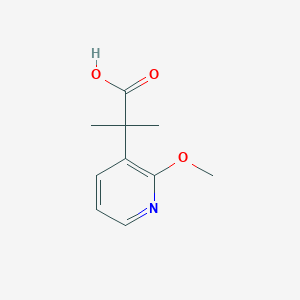
![5-({[(Benzyloxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B13063552.png)

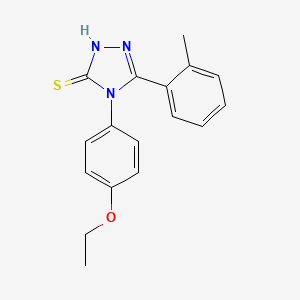
![({2-Methoxybicyclo[2.2.2]octan-2-yl}methyl)(methyl)amine](/img/structure/B13063578.png)
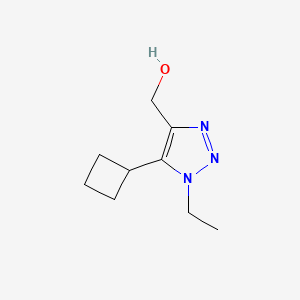
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}methanamine](/img/structure/B13063586.png)


![tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate](/img/structure/B13063606.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)
